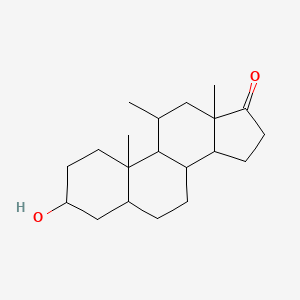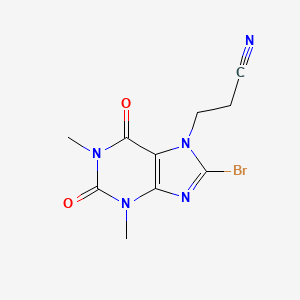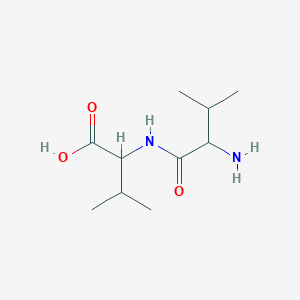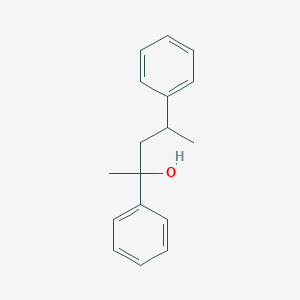
2,4-Diphenylpentan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diphenyl-Pentan-2-ol is an organic compound with the molecular formula C17H20O and a molecular weight of 240.348 g/mol It is a secondary alcohol characterized by the presence of two phenyl groups attached to the pentan-2-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4-Diphenyl-Pentan-2-ol can be synthesized through the Grignard reaction, which involves the addition of phenylmagnesium bromide to 2,4-diphenyl-2-pentanone . The reaction typically occurs in an anhydrous ether solvent under inert atmosphere conditions to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods: While specific industrial production methods for 2,4-Diphenyl-Pentan-2-ol are not well-documented, the Grignard reaction remains a fundamental approach for its synthesis. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Diphenyl-Pentan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sulfuric acid for dehydration reactions.
Major Products Formed:
Oxidation: Formation of 2,4-diphenyl-2-pentanone or 2,4-diphenylpentanoic acid.
Reduction: Formation of 2,4-diphenylpentane.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
2,4-Diphenyl-Pentan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Diphenyl-Pentan-2-ol involves its interaction with various molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. The phenyl groups enhance its hydrophobic character, influencing its solubility and reactivity in different environments.
Comparaison Avec Des Composés Similaires
- 2-Phenyl-Pentan-2-ol
- 2,3-Dimethyl-3-Phenyl-Pentan-2-ol
- 2,3-Dimethyl-4-Penten-2-ol
Comparison: 2,4-Diphenyl-Pentan-2-ol is unique due to the presence of two phenyl groups, which significantly impact its chemical properties and reactivity. Compared to similar compounds, it exhibits higher hydrophobicity and different steric effects, making it a valuable compound for specific applications in organic synthesis and research .
Propriétés
Numéro CAS |
17937-37-0 |
|---|---|
Formule moléculaire |
C17H20O |
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
2,4-diphenylpentan-2-ol |
InChI |
InChI=1S/C17H20O/c1-14(15-9-5-3-6-10-15)13-17(2,18)16-11-7-4-8-12-16/h3-12,14,18H,13H2,1-2H3 |
Clé InChI |
HBKUXQBRVFQOJS-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C)(C1=CC=CC=C1)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




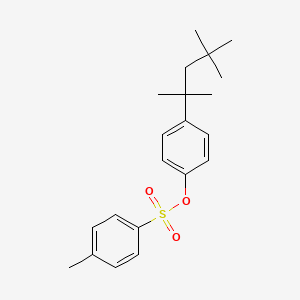



![N-(4-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}acetamide](/img/structure/B11961200.png)




